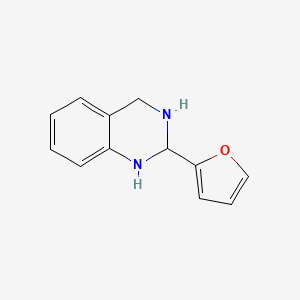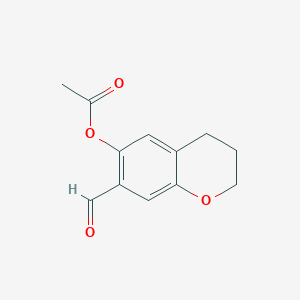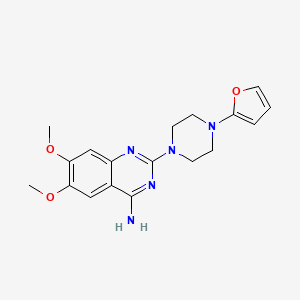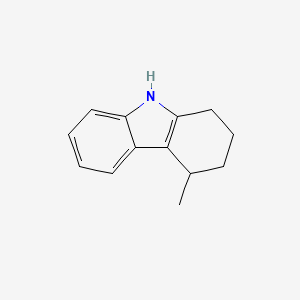![molecular formula C8H11N3 B13871781 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, such as potassium hydroxide (KOH), to yield the desired pyrrolopyridine derivatives . The reaction conditions often require moderate to high temperatures and may involve the use of solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy.
Biology: The compound has shown activity against various biological targets, making it a candidate for studying cellular processes and signaling pathways.
Industry: Its derivatives are explored for use in developing new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and proliferation . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another compound with a fused ring system, investigated for its antileishmanial activity.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features allow for modifications that can enhance its biological activity and selectivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H11N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-2H,3-5,9H2,(H,10,11) |
InChI-Schlüssel |
JFCNTSZHXLWGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)




![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)



